1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid, commonly referred to as 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid, is a bicyclic compound with significant relevance in organic chemistry and pharmaceutical applications. Its molecular formula is C12H19NO4, and it possesses a molecular weight of approximately 241.29 g/mol. The compound features a tert-butoxycarbonyl protecting group, which is often utilized in peptide synthesis to protect amino groups during chemical reactions .
This compound is classified under carboxylic acids due to the presence of a carboxyl functional group (-COOH). It falls within the category of bicyclic amines, specifically those containing a bicyclo[2.1.1]hexane structure, which contributes to its unique chemical properties and reactivity. The compound can be sourced from various chemical suppliers, with purity levels typically around 97% .
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through several methods, primarily involving the reaction of bicyclo[2.1.1]hexane derivatives with tert-butoxycarbonyl anhydride or similar reagents.
The molecular structure of 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid can be represented using its SMILES notation: CC(C)(C)OC(=O)NC12CCC(C(=O)O)(C1)C2
. This notation highlights the presence of both the tert-butoxycarbonyl group and the bicyclic framework.
The compound participates in various chemical reactions typical of carboxylic acids and amines:
These reactions often require specific conditions such as heat or catalysts (e.g., acid catalysts for esterification). The stability of the tert-butoxycarbonyl group allows for selective reactions that do not affect the bicyclic structure.
The mechanism of action for this compound primarily involves its role as a protecting group in peptide synthesis:
This process enhances the yield and purity of synthesized peptides by preventing side reactions that could occur if free amines were used directly.
The primary applications of 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid are found in:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5